

Olfactory threshold comparison of irone enantiomers

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A Comprehensive Comparison of the Olfactory Thresholds of Irone Enantiomers

For researchers, scientists, and professionals in the fields of fragrance and drug development, a nuanced understanding of the olfactory properties of chiral molecules is paramount. This guide provides an objective comparison of the olfactory thresholds of various irone enantiomers, supported by available experimental data. Irones, key components of the prized orris root oil, exhibit a range of olfactory characteristics that are intrinsically linked to their stereochemistry.

Quantitative Olfactory Threshold Data

The olfactory threshold of a compound is the minimum concentration that can be detected by the human sense of smell. For chiral molecules like irones, the different spatial arrangements of their enantiomers can lead to significant variations in their interaction with olfactory receptors, resulting in different odor perceptions and detection thresholds. While comprehensive quantitative data for all irone enantiomers is not extensively available in a single source, the following table summarizes the available information. It is important to note that both (–)-cis- α -irone and (–)-cis- γ -irone are reported to be olfactorily stronger than their corresponding (+)-enantiomers, which implies they have lower olfactory thresholds.[1]



| Enantiomer | Olfactory Threshold | Odor Description |
|---------------------|---|---|
| α-Irone Enantiomers | | |
| (+)-cis-α-Irone | Data not available | Highly aromatic.[2] |
| (-)-cis-α-Irone | Reported as stronger than (+)-enantiomer[1] | Possesses a distinct orrisbutter character.[1] |
| (+)-trans-α-Irone | Data not available | Weak scent.[2] |
| (-)-trans-α-Irone | Data not available | Weak scent. |
| β-Irone Enantiomers | | |
| (±)-β-Irone | Strong aroma at 0.02% and 0.008% concentrations | Strong, transparent, fruity green top note, rich violet floral heart note, and a clear, powerful, long-lasting powdery last note with a woody odor.[3] [4][5] |
| y-Irone Enantiomers | | |
| (+)-cis-γ-Irone | Data not available | _ |
| (-)-cis-y-Irone | Reported as stronger than (+)- enantiomer[1] | |

Experimental Protocols for Olfactory Threshold Determination

The determination of olfactory thresholds is a critical aspect of sensory science and is typically conducted using standardized methodologies to ensure accuracy and reproducibility. The most common methods involve Gas Chromatography-Olfactometry (GC-O) and sensory panel assessments following established guidelines, such as the ASTM E679 standard.[6][7][8][9][10]

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[11][12][13][14]



Principle: A sample containing volatile compounds is injected into a gas chromatograph, where the components are separated based on their physicochemical properties. The effluent from the GC column is split, with one portion directed to a conventional detector (like a Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification, and the other portion directed to a sniffing port where a trained sensory panelist or "assessor" detects and describes the odor of the eluting compounds.[11][12][14]

Procedure:

- Sample Preparation: The irone enantiomers are prepared in a suitable solvent at various concentrations.
- Injection: A specific volume of the sample is injected into the GC.
- Separation: The enantiomers are separated on a chiral GC column.
- Olfactory Detection: A trained assessor at the sniffing port records the time and duration of any detected odor, along with a qualitative description.
- Dilution Series: To determine the detection threshold, a series of dilutions of the sample is analyzed. The lowest concentration at which the odor is reliably detected is considered the threshold. This can be done using methods like Aroma Extract Dilution Analysis (AEDA).[15]

ASTM E679: Forced-Choice Ascending Concentration Series

This standard practice provides a systematic method for determining odor and taste thresholds. [7][16][8][9][10]

Principle: The method employs a forced-choice trial, typically a triangular test, where a panelist is presented with three samples, two of which are blanks (solvent or air) and one contains the odorant at a specific concentration. The panelist's task is to identify the odd sample. The concentrations are presented in an ascending order.

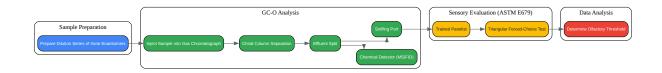
Procedure:



- Panelist Selection and Training: A panel of assessors is selected and trained to reliably detect and report odors.
- Sample Presentation: In each trial, three samples are presented to the panelist. The position of the odorant-containing sample is randomized.
- Ascending Concentration: The concentration of the odorant is progressively increased in subsequent trials.
- Threshold Determination: The individual threshold is typically calculated as the geometric mean of the last concentration missed and the first concentration correctly identified in a consecutive series of correct identifications. The group threshold is then determined from the individual thresholds.

Visualizing the Experimental Workflow and Signaling Pathway

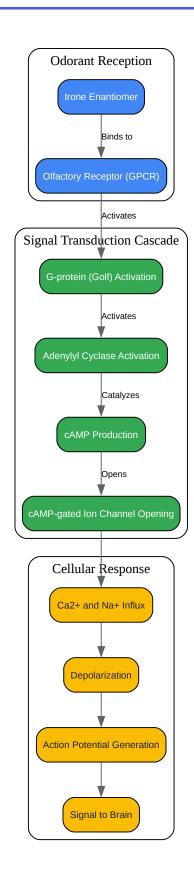
To better illustrate the processes involved in olfactory threshold determination and the underlying biological mechanisms, the following diagrams are provided.



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Caption: Experimental workflow for determining the olfactory threshold of irone enantiomers.





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Caption: General olfactory signal transduction pathway initiated by an odorant.



The Biological Basis of Enantiomeric Discrimination

The ability to distinguish between enantiomers originates at the molecular level within the olfactory system. Odorant molecules are detected by a vast family of Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity.[17][18][19][20][21][22][23]

When an irone enantiomer binds to its specific OR, it induces a conformational change in the receptor, initiating an intracellular signaling cascade.[17][18] This process involves the activation of a G-protein (specifically G-olf), which in turn activates adenylyl cyclase.[18][22] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of calcium and sodium ions.[18][24] This influx depolarizes the neuron, and if the stimulus is strong enough, generates an action potential that travels to the olfactory bulb in the brain, where the information is processed, leading to the perception of a specific smell.[24]

The stereospecificity of the binding pocket of the ORs is the key to differentiating between enantiomers. Just as a left-handed glove does not fit a right hand, one enantiomer may bind more strongly or activate a receptor more effectively than its mirror image, resulting in a different perceived odor or a lower detection threshold.

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